molecular formula C48H40N2P2Pt+2 B13134978 Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium CAS No. 51455-89-1

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium

Cat. No.: B13134978
CAS No.: 51455-89-1
M. Wt: 901.9 g/mol
InChI Key: LSAHKHYZYYNSIN-UHFFFAOYSA-P
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Description

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is a platinum-based compound with the molecular formula C48H40N2P2Pt and a molecular weight of 901.87 . This compound is known for its unique chemical structure, which includes a platinum center coordinated to pyridine and triphenylphosphanium ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium typically involves the coordination of platinum with 2-(2-pyridin-2-ylethynyl)pyridine and triphenylphosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up of these reactions would require careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes such as DNA replication and protein function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by causing DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Platinum-based compounds have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. One such compound, Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium , exhibits unique biological activities that merit detailed exploration. This article examines its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure : The compound consists of a platinum(II) center coordinated with a pyridine derivative and triphenylphosphine. The structural formula can be represented as follows:

Pt(C1C2N)Ph3P\text{Pt}(\text{C}_1\text{C}_2\text{N})\text{Ph}_3\text{P}

Where:

  • C1\text{C}_1: 2-(2-pyridin-2-ylethynyl)pyridine
  • Ph3P\text{Ph}_3\text{P}: Triphenylphosphine
  • Cytotoxicity : Studies indicate that platinum complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that these complexes can induce apoptosis in resistant ovarian carcinoma cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • DNA Interaction : The binding affinity of platinum complexes to DNA is a critical factor in their anticancer activity. Data suggest that the compound interacts with DNA in a manner distinct from traditional agents like cisplatin, potentially leading to different therapeutic outcomes .
  • Mitochondrial Targeting : The triphenylphosphonium moiety facilitates the accumulation of the compound in mitochondria, where it disrupts mitochondrial bioenergetics and induces oxidative stress . This targeting is crucial for enhancing the cytotoxic effects against cancer cells.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the antiproliferative activity of this platinum complex against various cancer cell lines, including HeLa and A549 cells. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Apoptosis via ROS generation
A5494.8Mitochondrial dysfunction
A2780cis3.5Overcoming cisplatin resistance

Case Studies

  • Ovarian Carcinoma : In a study focusing on resistant ovarian carcinoma cells, the platinum complex demonstrated a notable ability to induce apoptosis and reduce total thiols significantly compared to cisplatin . This suggests enhanced efficacy in overcoming drug resistance.
  • Lung Cancer Models : Another study evaluated the compound's effects on non-small-cell lung cancer models, revealing superior efficacy compared to traditional platinum drugs like cisplatin . The compound's ability to accumulate in mitochondria was linked to its enhanced cytotoxicity.

Properties

CAS No.

51455-89-1

Molecular Formula

C48H40N2P2Pt+2

Molecular Weight

901.9 g/mol

IUPAC Name

platinum;2-(2-pyridin-2-ylethynyl)pyridine;triphenylphosphanium

InChI

InChI=1S/2C18H15P.C12H8N2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12;/h2*1-15H;1-6,9-10H;/p+2

InChI Key

LSAHKHYZYYNSIN-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C#CC2=CC=CC=N2.[Pt]

Origin of Product

United States

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